Cas no 1393553-99-5 (8,8-Difluorobicyclo[5.1.0]oct-4-ylamine)
8,8-Difluorobicyclo[5.1.0]oct-4-ylamine Chemical and Physical Properties
Names and Identifiers
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- AB85481
- EN300-6504634
- 8,8-DIFLUOROBICYCLO[5.1.0]OCT-4-YLAMINE
- 1393553-99-5
- 8,8-difluorobicyclo[5.1.0]octan-4-amine
- 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine
-
- Inchi: 1S/C8H13F2N/c9-8(10)6-3-1-5(11)2-4-7(6)8/h5-7H,1-4,11H2
- InChI Key: YLBVAYYXKMWGIU-UHFFFAOYSA-N
- SMILES: FC1(C2CCC(CCC21)N)F
Computed Properties
- Exact Mass: 161.10160574g/mol
- Monoisotopic Mass: 161.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26Ų
8,8-Difluorobicyclo[5.1.0]oct-4-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504634-0.05g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 0.05g |
$912.0 | 2025-03-14 | |
| Enamine | EN300-6504634-0.1g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 0.1g |
$956.0 | 2025-03-14 | |
| Enamine | EN300-6504634-0.25g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 0.25g |
$999.0 | 2025-03-14 | |
| Enamine | EN300-6504634-0.5g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 0.5g |
$1043.0 | 2025-03-14 | |
| Enamine | EN300-6504634-1.0g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 1.0g |
$1086.0 | 2025-03-14 | |
| Enamine | EN300-6504634-2.5g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 2.5g |
$2127.0 | 2025-03-14 | |
| Enamine | EN300-6504634-5.0g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 5.0g |
$3147.0 | 2025-03-14 | |
| Enamine | EN300-6504634-10.0g |
8,8-difluorobicyclo[5.1.0]octan-4-amine |
1393553-99-5 | 95.0% | 10.0g |
$4667.0 | 2025-03-14 |
8,8-Difluorobicyclo[5.1.0]oct-4-ylamine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine
Exploring the Unique Properties and Applications of 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine (CAS No. 1393553-99-5)
In the realm of organic chemistry, 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine (CAS No. 1393553-99-5) stands out as a fascinating compound with a unique bicyclic structure and fluorinated substituents. This molecule has garnered significant attention due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for novel fluorinated compounds in drug discovery and specialty chemicals.
The bicyclo[5.1.0]octane core of this compound is a strained ring system that imparts remarkable reactivity and stability, making it an attractive scaffold for synthetic chemists. The introduction of two fluorine atoms at the 8-position further enhances its electronic and steric properties, which can influence binding affinity and metabolic stability in bioactive molecules. This combination of features has led to a surge in studies investigating its use as a building block for fluorinated pharmaceuticals and advanced materials.
One of the most compelling aspects of 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine is its potential role in addressing current challenges in medicinal chemistry. Fluorine incorporation is a well-established strategy to improve drug-like properties, such as bioavailability and target engagement. As the pharmaceutical industry seeks to develop more effective and selective therapeutics, compounds like this are becoming invaluable tools. Recent publications have highlighted its utility in the synthesis of enzyme inhibitors and receptor modulators, particularly in central nervous system (CNS) and oncology research.
Beyond pharmaceuticals, this compound has also found applications in the development of high-performance materials. The presence of fluorine atoms can confer unique thermal and chemical resistance, making it a candidate for specialty polymers and coatings. With sustainability becoming a key focus in material science, researchers are investigating how fluorinated bicyclic structures can contribute to more durable and environmentally friendly products.
The synthesis and characterization of 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine have been subjects of recent methodological advancements. Innovations in catalysis and green chemistry have enabled more efficient routes to its production, reducing waste and improving yields. These developments align with the broader trend toward sustainable chemical manufacturing, a topic of high interest in both academic and industrial settings.
In the context of drug discovery, this compound's amine functionality offers versatile opportunities for derivatization. Chemists can readily incorporate it into larger molecular architectures, enabling the exploration of new chemical space. This flexibility is particularly valuable in fragment-based drug design, where small, rigid scaffolds like bicyclo[5.1.0]octane derivatives are prized for their ability to probe protein binding sites with high precision.
As interest in fluorine chemistry continues to grow, 8,8-Difluorobicyclo[5.1.0]oct-4-ylamine is poised to play a significant role in future innovations. Its combination of structural novelty and functional versatility makes it a compelling subject for ongoing research. Whether in the development of next-generation therapeutics or cutting-edge materials, this compound exemplifies the exciting possibilities at the intersection of organic synthesis and applied science.
For researchers and industry professionals seeking to stay ahead of the curve, understanding the properties and potential of CAS No. 1393553-99-5 is essential. As the scientific community continues to uncover new applications for fluorinated bicyclic compounds, this molecule is likely to remain a focal point of innovation in chemistry and beyond.
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